
Dibromomethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromomethanol is an organic compound with the chemical formula CHBr2OH. It is a colorless to yellow liquid that is slightly soluble in water but highly soluble in organic solvents. This compound is a member of the halomethane family and is known for its reactivity due to the presence of two bromine atoms and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibromomethanol can be synthesized through several methods. One common laboratory method involves the bromination of methanol using bromine in the presence of a catalyst. The reaction typically proceeds as follows:
CH3OH+2Br2→CHBr2OH+2HBr
This reaction requires careful control of temperature and the use of a catalyst to ensure the selective formation of this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced by the bromination of formaldehyde or methanol under controlled conditions. The process involves the use of bromine and a suitable catalyst to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dibromomethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibromoacetic acid.
Reduction: It can be reduced to form methanol or other lower brominated compounds.
Substitution: The bromine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Dibromoacetic acid.
Reduction: Methanol or lower brominated methanols.
Substitution: Various halomethanols depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Dibromomethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: this compound is studied for its potential biological activity and effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of flame retardants, solvents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dibromomethanol involves its reactivity with various biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The hydroxyl group allows for hydrogen bonding and interactions with other polar molecules, influencing its solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Dibromomethane (CH2Br2): Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
Bromoform (CHBr3): Contains three bromine atoms and is more volatile and toxic compared to dibromomethanol.
Tetrabromomethane (CBr4): Contains four bromine atoms and is used as a heavy solvent and in organic synthesis.
Uniqueness: this compound is unique due to the presence of both bromine atoms and a hydroxyl group, which imparts distinct reactivity and solubility properties. This makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
166600-78-8 |
|---|---|
Molekularformel |
CH2Br2O |
Molekulargewicht |
189.83 g/mol |
IUPAC-Name |
dibromomethanol |
InChI |
InChI=1S/CH2Br2O/c2-1(3)4/h1,4H |
InChI-Schlüssel |
WICMSCLXMMZMFF-UHFFFAOYSA-N |
Kanonische SMILES |
C(O)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


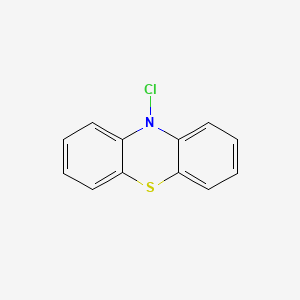
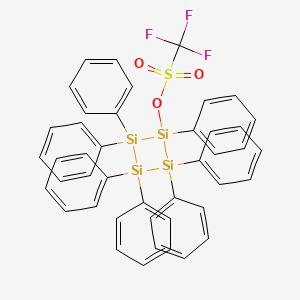
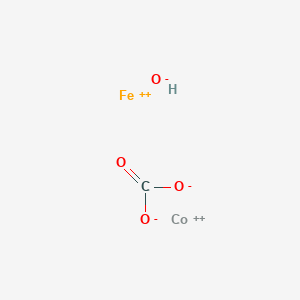
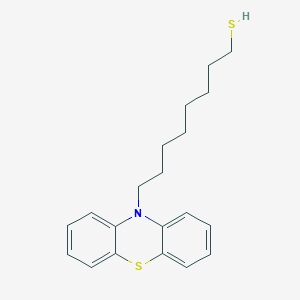
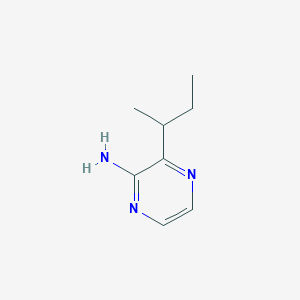
![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
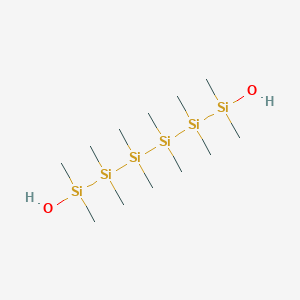
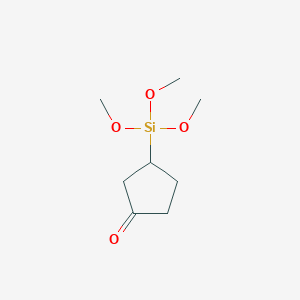
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
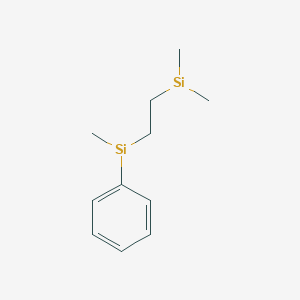
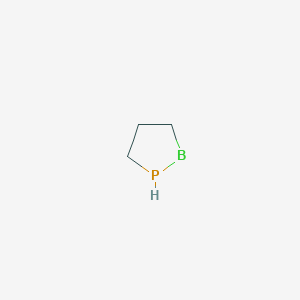
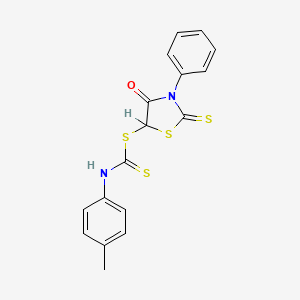
![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)

